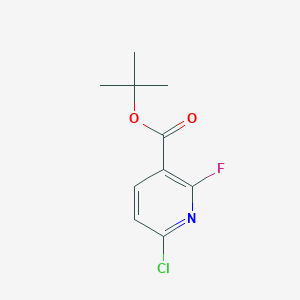

tert-Butyl 6-chloro-2-fluoronicotinate

Description

Properties

Molecular Formula |

C10H11ClFNO2 |

|---|---|

Molecular Weight |

231.65 g/mol |

IUPAC Name |

tert-butyl 6-chloro-2-fluoropyridine-3-carboxylate |

InChI |

InChI=1S/C10H11ClFNO2/c1-10(2,3)15-9(14)6-4-5-7(11)13-8(6)12/h4-5H,1-3H3 |

InChI Key |

OFGXKCQCRAYPIO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(N=C(C=C1)Cl)F |

Origin of Product |

United States |

Preparation Methods

Starting Material Preparation

A key precursor for tert-Butyl 6-chloro-2-fluoronicotinate is 6-bromonicotinic acid tert-butyl ester , which can be synthesized by:

Fluorination Step

The fluorination of the 6-bromonicotinic acid tert-butyl ester is achieved by:

- Treating the brominated ester with anhydrous tetramethylammonium fluoride in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Heating the mixture to 40-50°C for 16 hours to promote halogen exchange, replacing the bromine with fluorine at the 2-position.

- The reaction is monitored by high-performance liquid chromatography (HPLC) to ensure completion.

Hydrolysis and Work-up

- After fluorination, the reaction mixture is cooled and the solvent is removed under reduced pressure.

- Hydrolysis is conducted by adding 20% hydrochloric acid solution dropwise at 20-30°C to adjust the pH to 1-2.

- The mixture is stirred for 5 hours at room temperature to complete hydrolysis.

- The product, tert-Butyl 6-chloro-2-fluoronicotinate, is isolated by filtration, washing, and vacuum drying to yield a white solid with high purity (99.4% by HPLC) and good yield (~90.6%).

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Grignard Reaction | 2,5-dibromopyridine, isopropyl magnesium chloride, CuBr or CuI catalyst, tetrahydrofuran (THF) or 2-methyltetrahydrofuran | Selective formation of 6-bromonicotinate tert-butyl ester |

| Esterification | tert-Butyl chloroformate, room temperature | Formation of tert-butyl ester group |

| Fluorination | Tetramethylammonium fluoride, DMF or DMSO, 40-50°C, 16 h | Halogen exchange: Br → F at 2-position |

| Hydrolysis | 20% HCl aqueous solution, 20-30°C, 5 h | Completion of hydrolysis, pH adjustment to 1-2 |

| Isolation | Filtration, washing with water, vacuum drying | High purity and yield |

Analytical Data and Characterization

- Purity: 99.4% by HPLC analysis.

- Yield: Approximately 90.6%.

- Melting Point: 146.1-147.3 °C.

- Mass Spectrometry (LC-MS): Molecular ion peak at m/z 142.1 (M + H).

Comparative Notes on Alternative Methods

- Other halogenated nicotinic acid tert-butyl esters (e.g., 6-chloro, 6-bromo) can be prepared similarly by starting from corresponding halogenated pyridine derivatives and applying Grignard and esterification steps.

- Automated synthesis techniques for related fluorinated nicotinic acid derivatives use similar fluorination and hydrolysis strategies but may involve different protecting groups or coupling reagents.

- The described method emphasizes environmentally friendly reagents, low cost, and operational simplicity, making it suitable for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: tert-Butyl 6-chloro-2-fluoronicotinate can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

Oxidation: Reagents like potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted nicotinates .

Scientific Research Applications

Chemistry: tert-Butyl 6-chloro-2-fluoronicotinate is used as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of new pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound is used to study the interactions of nicotinic acid derivatives with various biological targets.

Industry: In the industrial sector, tert-Butyl 6-chloro-2-fluoronicotinate is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in advanced manufacturing processes .

Mechanism of Action

The mechanism of action of tert-Butyl 6-chloro-2-fluoronicotinate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

- tert-Butyl 6-chloronicotinate

- tert-Butyl 2-fluoronicotinate

- tert-Butyl nicotinate

Comparison: tert-Butyl 6-chloro-2-fluoronicotinate is unique due to the presence of both chlorine and fluorine atoms on the nicotinate ring. This dual substitution imparts distinct chemical and biological properties compared to its analogs. For instance, the combination of chlorine and fluorine can enhance the compound’s stability and reactivity, making it more suitable for specific applications in pharmaceuticals and materials science .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling tert-Butyl 6-chloro-2-fluoronicotinate in laboratory settings?

- Methodological Answer :

-

Risk Assessment : Classify hazards using GHS criteria (flammability, acute toxicity) and consult safety data sheets (SDS) for analogous compounds (e.g., tert-Butyl Chloride, which is flammable and requires grounding during transfers) .

-

PPE : Use nitrile gloves, chemical-resistant lab coats, and safety goggles. For respiratory protection, select NIOSH/CEN-approved respirators (e.g., P95 filters for low exposure, OV/AG/P99 for high vapor concentrations) .

-

Emergency Procedures : In case of skin/eye contact, flush with water for ≥15 minutes; avoid drainage systems to prevent environmental contamination .

- Data Table :

| Hazard Type | Precautionary Measures | Reference |

|---|---|---|

| Flammability | Ground equipment, avoid sparks | |

| Acute Toxicity (Oral/Dermal) | Use fume hoods, minimize aerosol generation |

Q. What are the common synthetic routes for tert-Butyl 6-chloro-2-fluoronicotinate, and what catalysts are typically employed?

- Methodological Answer :

-

Esterification : React 6-chloro-2-fluoronicotinic acid with tert-butanol under anhydrous conditions. Use coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or HATU for activating carboxylic acids .

-

Solvent Selection : Prefer dichloromethane (DCM) or tetrahydrofuran (THF) for solubility. Monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 7:3) .

-

Purification : Isolate via column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures .

- Data Table :

| Reaction Parameter | Typical Conditions | Yield Range | Reference |

|---|---|---|---|

| Catalyst | DCC, DMAP | 65-80% | |

| Temperature | 0°C → Room temperature | — | |

| Purification Method | Silica gel chromatography | >95% purity |

Q. What analytical techniques are recommended for confirming the purity and structure of tert-Butyl 6-chloro-2-fluoronicotinate?

- Methodological Answer :

- Chromatography : Use HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>98% by area normalization) .

- Spectroscopy : Confirm structure via H/C NMR (e.g., tert-butyl singlet at δ 1.4 ppm, pyridine ring protons at δ 7.5-8.5 ppm) and high-resolution mass spectrometry (HRMS) .

- Elemental Analysis : Verify C, H, N, Cl, F content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported reactivity data for tert-Butyl 6-chloro-2-fluoronicotinate under varying reaction conditions?

- Methodological Answer :

- Controlled Replication : Repeat experiments using standardized protocols (e.g., fixed solvent, temperature, and catalyst loading) to isolate variables .

- Cross-Validation : Compare results across multiple analytical methods (e.g., NMR for structural consistency, HPLC for kinetic profiling) .

- Statistical Analysis : Apply ANOVA to evaluate significance of observed differences (e.g., in reaction yields under acidic vs. neutral conditions) .

Q. What methodological approaches are effective in optimizing the esterification efficiency of tert-Butyl 6-chloro-2-fluoronicotinate while minimizing side reactions?

- Methodological Answer :

- Design of Experiments (DoE) : Vary parameters (temperature, catalyst ratio, solvent polarity) to identify optimal conditions via response surface modeling .

- In Situ Monitoring : Use FT-IR to track carbonyl activation (peak at ~1750 cm) and detect intermediates .

- Side Reaction Mitigation : Add molecular sieves to scavenge water, preventing hydrolysis of the tert-butyl ester .

Q. How does the steric and electronic influence of the tert-butyl group affect the regioselectivity of fluorination in nicotinate derivatives?

- Methodological Answer :

-

Computational Modeling : Perform DFT calculations to map electron density (e.g., Fukui indices) and predict reactive sites .

-

Experimental Validation : Synthesize analogs (e.g., methyl vs. tert-butyl esters) and compare fluorination outcomes via F NMR .

-

Steric Parameter Analysis : Use Taft constants to quantify steric effects of substituents on reaction rates .

- Data Table :

| Substituent | Fluorination Position | Yield (%) | Reference |

|---|---|---|---|

| tert-Butyl | C-2 | 72 | |

| Methyl | C-4 | 58 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.